molecular formula C8H15N3O B15257593 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol

Cat. No.: B15257593
M. Wt: 169.22 g/mol
InChI Key: YKXHZGMRDRPJEK-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C8H15N3O It features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often prioritize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites.

    Imidazole: The parent compound, used in various chemical and biological applications.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections.

Uniqueness

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups with the imidazole ring makes it versatile for various applications, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(2,3-dimethylimidazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6-10-5-7(11(6)2)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3

InChI Key

YKXHZGMRDRPJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(CCN)O

Origin of Product

United States

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